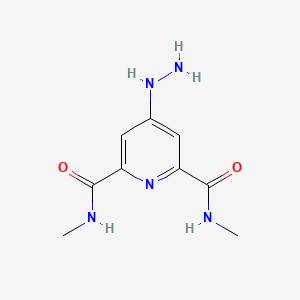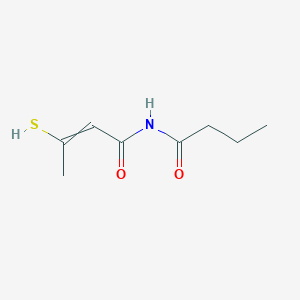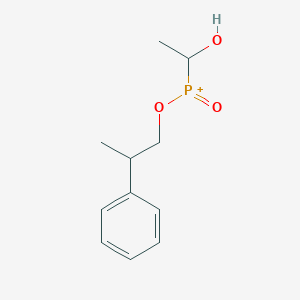![molecular formula C13H12O2 B14395769 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 89858-93-5](/img/structure/B14395769.png)
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound characterized by its rigid and conformationally defined structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be achieved through several methods. One notable approach involves the use of a gold-catalyzed cascade reaction, which allows for the efficient construction of the oxabicyclo[3.2.1]octane ring system . This method employs a cyclo-hexane-trans-1,4-diol with an alkyne side chain in the presence of an Au(I) catalyst, resulting in the formation of the desired bicyclic structure through a sequence of cyclization and semi-pinacol rearrangements .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and ZnBr2, which promote tandem C–H oxidation and oxa-[3,3] Cope rearrangement . Additionally, the use of protecting groups like trimethylsilyl ethers can influence the diastereoselectivity of the reactions .
Major Products: The major products formed from the reactions of this compound include spirocyclic dihydrofurans, alkynes, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of scientific research applications. In chemistry, it serves as a valuable starting material for the synthesis of polyoxygenated fragments found in natural products . In biology, it is used in the study of enzyme-mediated biooxidations, such as the Baeyer–Villiger biooxidation, which converts the compound into chiral lactones with high enantioselectivity . In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anticancer activities . In industry, it is utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, in the Baeyer–Villiger biooxidation, the compound undergoes enzymatic oxidation to form chiral lactones, which are intermediates in the synthesis of bioactive compounds . The rigid bicyclic structure of the compound allows for precise control over the stereochemistry of the reactions, leading to high regio- and enantioselectivity .
Comparaison Avec Des Composés Similaires
6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane . While these compounds share a similar bicyclic framework, this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Similar Compounds
- 8-Azabicyclo[3.2.1]octane
- 8-Oxabicyclo[3.2.1]octane
- 2,6-Dioxabicyclo[3.2.1]octane
Propriétés
Numéro CAS |
89858-93-5 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
6-phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C13H12O2/c14-10-6-11-8-12(13(7-10)15-11)9-4-2-1-3-5-9/h1-5,8,11,13H,6-7H2 |
Clé InChI |
BZHLVALCHWUVEH-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=C(C(O2)CC1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
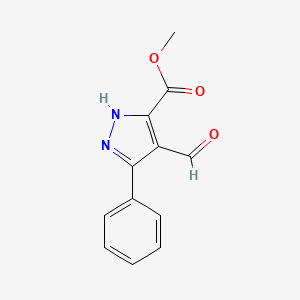
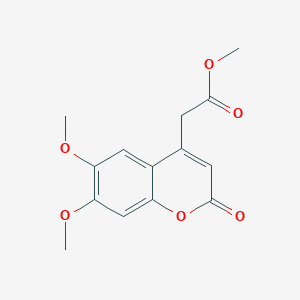
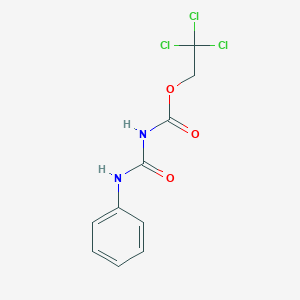

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
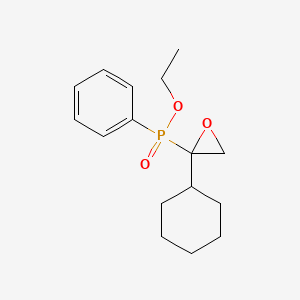

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
